3-(Pyrimidin-2-ylamino)benzoic acid
CAS No.: 198195-06-1
Cat. No.: VC21270423
Molecular Formula: C11H9N3O2
Molecular Weight: 215.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 198195-06-1 |
---|---|
Molecular Formula | C11H9N3O2 |
Molecular Weight | 215.21 g/mol |
IUPAC Name | 3-(pyrimidin-2-ylamino)benzoic acid |
Standard InChI | InChI=1S/C11H9N3O2/c15-10(16)8-3-1-4-9(7-8)14-11-12-5-2-6-13-11/h1-7H,(H,15,16)(H,12,13,14) |
Standard InChI Key | JCCQTGJTDPBYJP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)O |
Introduction
Chemical Structure and Properties
3-(Pyrimidin-2-ylamino)benzoic acid is characterized by its unique molecular structure that combines a pyrimidine ring with a benzoic acid moiety through an amino linkage. This arrangement provides multiple functional groups that can participate in various chemical reactions and biological interactions.
Basic Chemical Information
The compound has the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol. It is registered with the Chemical Abstracts Service (CAS) under the number 198195-06-1. The structure consists of a benzoic acid core with a pyrimidin-2-ylamino group attached at the meta position (position 3) of the benzoic acid ring.
Physical Properties
The physical properties of 3-(Pyrimidin-2-ylamino)benzoic acid are important considerations for its handling, storage, and application in research settings. While the search results don't provide complete information on all physical properties, we can extrapolate some based on its structure and related compounds.
Property | Value/Description |
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Molecular Formula | C11H9N3O2 |
Molecular Weight | 215.21 g/mol |
Physical State | Solid (at room temperature) |
CAS Number | 198195-06-1 |
Solubility | Limited in water, better in organic solvents |
This compound likely exhibits characteristics typical of aromatic carboxylic acids, including moderate to high melting points and the ability to form hydrogen bonds through its carboxylic acid group and amino linkage.
Synthesis Methods
The synthesis of 3-(Pyrimidin-2-ylamino)benzoic acid typically involves specific reaction pathways that ensure the formation of the desired structure with high purity and yield.
Common Synthetic Routes
The primary synthetic route for 3-(Pyrimidin-2-ylamino)benzoic acid typically involves the reaction of pyrimidin-2-ylamine with an appropriate benzoic acid derivative. This nucleophilic aromatic substitution reaction creates the amino linkage between the pyrimidine and benzoic acid components.
Alternative Synthesis Approaches
Based on related synthetic procedures described in the literature, an alternative approach might involve the reaction of 3-aminobenzoic acid with activated pyrimidine derivatives. Similar compounds have been synthesized through refluxing reactions between appropriately substituted amines and guanidine compounds in the presence of strong acids, followed by cyclization to form the pyrimidine ring .
The synthesis pathway generally involves:
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Preparation of the appropriate starting materials
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Formation of the amino linkage through nucleophilic substitution
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Purification of the final product through crystallization or chromatography techniques
Applications in Medicinal Chemistry
3-(Pyrimidin-2-ylamino)benzoic acid has garnered significant interest in medicinal chemistry due to its versatile structure and potential applications in drug development.
Role as a Building Block
This compound serves as an important building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure provides multiple points for further modification, allowing medicinal chemists to create diverse libraries of compounds for biological screening.
Pharmaceutical Development
In pharmaceutical research, 3-(Pyrimidin-2-ylamino)benzoic acid is primarily used as a precursor for developing novel therapeutic agents. The compound's structural features, including the amino linkage and carboxylic acid group, make it particularly valuable for creating compounds that can interact with biological targets through hydrogen bonding and other non-covalent interactions.
Modification | Potential Biological Effect |
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Hydrazine-1-carboxamide derivatives | Anticancer activity |
Carbothioamide derivatives | RXRα antagonism |
Pyrimidine ring modifications | Altered receptor binding profile |
Benzoic acid modifications | Changed solubility and bioavailability |
Current Research Trends
The research landscape surrounding 3-(Pyrimidin-2-ylamino)benzoic acid continues to evolve, with several promising directions emerging in recent years.
Recent Developments
Recent studies have focused on using 3-(Pyrimidin-2-ylamino)benzoic acid and its derivatives as templates for developing compounds with specific biological activities. The versatility of this scaffold has made it valuable in the creation of targeted therapeutic agents.
Drug Discovery Applications
In drug discovery processes, 3-(Pyrimidin-2-ylamino)benzoic acid has shown particular importance in the synthesis of RXRα antagonists. This application highlights the compound's utility in creating molecules that can modulate biological pathways involved in disease progression.
Structure-Based Design
The structural characteristics of 3-(Pyrimidin-2-ylamino)benzoic acid make it suitable for structure-based drug design approaches, where modifications can be rationally designed based on the binding modes of target proteins. The presence of multiple functional groups allows for selective modifications to enhance binding affinity and specificity.
Analytical Methods
The identification and characterization of 3-(Pyrimidin-2-ylamino)benzoic acid typically involve a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural confirmation of 3-(Pyrimidin-2-ylamino)benzoic acid and its derivatives. Both proton (1H) and carbon (13C) NMR spectra provide valuable information about the connectivity and environment of atoms within the molecule .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used for the purification and analysis of 3-(Pyrimidin-2-ylamino)benzoic acid. Typical HPLC conditions might include:
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Mobile phase: Gradient of methanol and water
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Detection wavelengths: 254 and 280 nm
Future Research Directions
The potential of 3-(Pyrimidin-2-ylamino)benzoic acid in drug discovery and development suggests several promising research directions for the future.
Expansion of Derivative Libraries
Future research may focus on creating more extensive libraries of derivatives to explore a wider range of biological activities. The systematic modification of different positions on both the pyrimidine and benzoic acid portions of the molecule could reveal new structure-activity relationships.
Targeted Therapeutic Development
The continued investigation of 3-(Pyrimidin-2-ylamino)benzoic acid derivatives as RXRα antagonists and other receptor modulators represents a promising direction for the development of targeted cancer therapies. The flexibility of this scaffold allows for fine-tuning of properties to enhance specificity and efficacy.
Combination with Other Scaffolds
Hybrid molecules combining the 3-(Pyrimidin-2-ylamino)benzoic acid scaffold with other bioactive moieties could lead to compounds with enhanced or novel biological activities. This approach may be particularly valuable in addressing complex diseases that involve multiple biological pathways.
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